ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
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Overview
Description
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a synthetic compound that garners attention for its unique structure and potential applications across various scientific fields. This compound belongs to the class of imidazo[2,1-f]purines, known for their biological activity and significance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate can be synthesized via several routes, involving multi-step organic reactions. A common method involves the cyclization of appropriate intermediates under controlled conditions. Reagents such as dimethylformamide (DMF) and catalytic amounts of acid or base are often used. The reaction typically proceeds under reflux conditions, with temperatures maintained between 80-120°C.
Industrial Production Methods
Industrial production of this compound may involve a scale-up of laboratory synthesis methods, optimizing the reaction conditions for higher yields and purity. Techniques such as continuous flow synthesis can be employed to improve efficiency and scalability. Quality control is maintained through rigorous purification steps, including recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is known to undergo several types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form higher oxidation state derivatives.
Reduction: : Reduces to simpler compounds under specific conditions.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at reactive sites within the imidazo[2,1-f]purine ring.
Common Reagents and Conditions
Common reagents include potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. Typical conditions involve varying temperatures and solvent systems, often requiring inert atmospheres to prevent unwanted side reactions.
Major Products
The products of these reactions depend on the reaction type and conditions. For example, oxidation may yield dioxo derivatives, while reduction typically results in the formation of corresponding alcohols or amines. Substitution reactions produce a variety of substituted imidazo[2,1-f]purines with potential bioactivity.
Scientific Research Applications
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate has numerous applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and studying reaction mechanisms.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Industry: : Utilized in the production of specialized materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to bind specifically to active sites, inhibiting or modulating biological processes. The pathways involved often include signal transduction and metabolic regulation, making it a candidate for therapeutic research.
Comparison with Similar Compounds
When comparing ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate with other imidazo[2,1-f]purines, its uniqueness lies in its specific substitutions and the resultant biological activity. Similar compounds include:
1,6,7-trimethylimidazo[2,1-f]purine-2,4-dione: : Shares a similar core structure but differs in ester substitutions.
3,4-dihydro-1H-imidazo[2,1-f]purin-8-yl acetate: : Varies in the side chain modifications, impacting its chemical behavior.
This compound's unique ester functional group imparts distinct properties, making it a valuable compound for further study.
Properties
IUPAC Name |
ethyl 2-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-5-23-9(20)6-18-7(2)8(3)19-10-11(15-13(18)19)17(4)14(22)16-12(10)21/h5-6H2,1-4H3,(H,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGWHNNMVFNMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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